Technical Guide: tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate
Technical Guide: tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate
CAS Number: 259180-69-3
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate, a key heterocyclic intermediate in medicinal chemistry and drug development. Due to ambiguity in the common nomenclature, this document focuses on the well-characterized compound with CAS number 259180-69-3, where a cyanomethyl group is attached at the 2-position of the morpholine ring. A related compound, tert-butyl 2-cyanomorpholine-4-carboxylate (CAS 1211592-70-9), is also identified but lacks extensive published data. This guide details the physicochemical properties, a representative synthetic protocol, and the applications of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate as a versatile building block in the synthesis of bioactive molecules.
Introduction
Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility, which they impart to parent drug molecules.[1][2] The morpholine ring system is a core component of numerous approved drugs. tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a valuable intermediate, featuring a protected amine and a reactive cyanomethyl group, making it amenable to a variety of chemical transformations for the construction of diverse molecular architectures.[3]
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate is presented in Table 1. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Reference |
| CAS Number | 259180-69-3 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [3] |
| Molecular Weight | 226.27 g/mol | [3] |
| IUPAC Name | tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate | [3] |
| Appearance | Not specified in literature; likely an oil or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Chirality | The compound possesses a chiral center at the C2 position of the morpholine ring and can exist as R and S enantiomers. The racemic form is commonly available. | [3] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate are not extensively published in peer-reviewed journals, a general synthetic strategy can be outlined based on established organic chemistry principles and information from chemical suppliers.[3] The following represents a generalized, representative protocol.
General Synthetic Route
The synthesis of tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate can be envisioned as a two-step process:
-
Boc Protection of a 2-(cyanomethyl)morpholine precursor: This involves the reaction of a suitable 2-(cyanomethyl)morpholine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Formation of the 2-(cyanomethyl)morpholine scaffold: This can be achieved through various methods, including the alkylation of a pre-formed morpholine derivative or through a cyclization reaction.
Representative Experimental Protocol
Objective: To synthesize tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.
Materials:
-
2-(Cyanomethyl)morpholine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(cyanomethyl)morpholine (1.0 equivalent). Dissolve the starting material in dichloromethane.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution. If the starting material is a hydrochloride salt, 2.1-2.5 equivalents of the base will be required.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in dichloromethane. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-(cyanomethyl)morpholine-4-carboxylate.
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Applications in Drug Development
tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate is a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3] The cyanomethyl group can be elaborated through various chemical transformations, while the Boc-protected amine provides a stable handle for subsequent deprotection and functionalization.
Elaboration of the Cyanomethyl Group
The nitrile functionality of the cyanomethyl group can undergo a range of chemical reactions, including:
-
Reduction: Reduction of the nitrile to a primary amine provides a key functional group for the introduction of further diversity.
-
Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid allows for the formation of amide bonds.
-
Cyclization Reactions: The nitrile can participate in cyclization reactions to form various heterocyclic systems.
Role as a Building Block
The Boc-protected morpholine scaffold is a common feature in modern drug discovery. After the elaboration of the cyanomethyl group, the Boc protecting group can be readily removed under acidic conditions to reveal the secondary amine of the morpholine ring. This amine can then be further functionalized, for example, by amide bond formation, reductive amination, or arylation, to generate a library of compounds for biological screening.
Conclusion
tert-Butyl 2-(cyanomethyl)morpholine-4-carboxylate (CAS 259180-69-3) is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in medicinal chemistry is derived from the presence of multiple functional groups that can be selectively manipulated to generate diverse libraries of compounds for drug discovery programs. While detailed, peer-reviewed synthetic protocols are not widely available, its preparation can be achieved through standard organic chemistry techniques. This guide provides a foundational understanding of this important chemical intermediate for researchers in the pharmaceutical sciences.
